[(2-Chloro-thiazol-5-ylmethyl)-isopropyl-amino]-acetic acid
Description
Properties
IUPAC Name |
2-[(2-chloro-1,3-thiazol-5-yl)methyl-propan-2-ylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2S/c1-6(2)12(5-8(13)14)4-7-3-11-9(10)15-7/h3,6H,4-5H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCRDIKCUGMZEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CN=C(S1)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
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Reaction of 2-chloro-5-methylthiazole precursor : A ketone such as 2-chloro-5-(bromomethyl)thiazole is condensed with thiourea in the presence of iodine as a catalyst.
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Cyclization : Heating under reflux in ethanol yields the 2-chloro-5-methylthiazole intermediate.
Example Protocol
A mixture of 2-chloro-5-(bromomethyl)thiazole (1.0 eq), thiourea (1.2 eq), and iodine (0.1 eq) in ethanol is refluxed for 12 hours. The product is isolated via filtration and recrystallized in ethanol (yield: 78%).
Introduction of the Isopropylamino Group
The isopropylamino moiety is introduced via nucleophilic substitution or reductive amination. Patents highlight the use of coupling agents such as HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation.
Method A: Alkylation of Primary Amine
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Reaction with isopropylamine : 2-Chloro-5-methylthiazole is treated with isopropylamine in the presence of a base (e.g., K₂CO₃) in DMF at 80°C for 6 hours.
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Intermediate isolation : The resulting 2-chloro-5-((isopropylamino)methyl)thiazole is purified via column chromatography (hexane/ethyl acetate, 3:1).
Method B: Reductive Amination
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Condensation with ketone : 2-Chloro-5-methylthiazole-5-carbaldehyde reacts with isopropylamine in methanol, followed by reduction with NaBH₄.
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Yield optimization : The use of NaBH(OAc)₃ in dichloromethane improves yields to 85%.
Chlorination at the Thiazole 2-Position
Chlorination is achieved using agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The choice of reagent impacts selectivity and purity.
Protocol from Patent US10351556B2
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2-Hydroxythiazole derivative (1.0 eq) is treated with SOCl₂ (2.0 eq) in dichloromethane at 0°C.
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After stirring for 2 hours, the mixture is quenched with ice water, and the product is extracted with DCM (yield: 92%).
Coupling with Acetic Acid Moiety
The acetic acid group is introduced via alkylation or carbodiimide-mediated coupling.
Method A: Bromoacetic Acid Alkylation
Method B: HATU-Mediated Coupling
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Activation : Bromoacetic acid (1.1 eq) is activated with HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.
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Coupling : The activated acid is added to 2-chloro-5-((isopropylamino)methyl)thiazole and stirred for 12 hours at room temperature (yield: 76%).
Solid-Phase Synthesis and Purification
Recent advances employ solid-phase techniques to enhance purity. A patent discloses a solid dispersion method using microcrystalline cellulose (MCC) or hydroxypropyl methylcellulose (HPMC) as carriers.
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The crude compound is dissolved in methanol and mixed with MCC (1:2 w/w).
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The solvent is evaporated under vacuum, and the solid dispersion is dried at 50°C for 24 hours (purity: >99% by HPLC).
Comparative Analysis of Synthetic Routes
| Method | Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Hantzsch Synthesis | Thiourea, I₂ | Reflux, 12 h | 78 | 95 |
| Reductive Amination | NaBH(OAc)₃, DCM | RT, 6 h | 85 | 97 |
| HATU Coupling | HATU, DIPEA | RT, 12 h | 76 | 99 |
| Solid Dispersion | MCC, Methanol | Vacuum drying | - | >99 |
Challenges and Optimization Strategies
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Regioselectivity : Chlorination at the 2-position competes with side reactions; SOCl₂ in DCM at 0°C minimizes byproducts.
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Steric Hindrance : Bulky isopropyl groups slow alkylation; microwave-assisted synthesis reduces reaction time.
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Acid Sensitivity : The acetic acid moiety may degrade under acidic conditions; neutral pH during workup is critical .
Chemical Reactions Analysis
Reaction Types
1.1 Substitution Reactions
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Mechanism : The chlorine atom in the thiazole ring undergoes nucleophilic substitution with reagents like amines, thiols, or azides.
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Reagents : Sodium azide, thiourea derivatives, or primary amines in the presence of bases (e.g., triethylamine) .
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Example : Reaction with ammonium thiocyanate forms thiazolidinones via [2+3] cyclocondensation .
1.2 Hydrolysis
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Mechanism : The amide or ester bond can hydrolyze under acidic or basic conditions to yield carboxylic acids and amines.
1.3 Oxidation/Reduction
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Oxidation : Thiazole rings can oxidize to sulfoxides/sulfones using reagents like hydrogen peroxide or m-CPBA.
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Reduction : Thiazolidine derivatives form via reducing agents such as LiAlH4 or NaBH4.
1.4 Condensation Reactions
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Mechanism : The thiazole moiety participates in Knoevenagel condensation (e.g., with aldehydes) to form hybrid molecules .
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Example : Reaction with 2-chloro-3-(4-nitrophenyl)prop-2-enal yields Ciminalum-thiazolidinone hybrids .
Common Reagents and Conditions
Major Products Formed
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Substitution : Nucleophilic substitution generates thiazole derivatives substituted with azide, thiol, or amine groups .
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Hydrolysis : Carboxylic acids (e.g., acetic acid) and amines (e.g., isopropylamine) .
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Oxidation : Sulfoxides/sulfones derived from the thiazole ring.
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Reduction : Thiazolidine derivatives with saturated rings.
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Condensation : Hybrid molecules with extended conjugation (e.g., Ciminalum-thiazolidinones) .
Research Findings
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Anticancer Activity : Thiazole derivatives exhibit selective cytotoxicity against cancer cell lines (e.g., A549, U251) through apoptosis induction, though activity varies with substituents .
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Anti-tubercular Action : Chloride-linked phenyl groups in thiazole derivatives enhance activity against Mycobacterium tuberculosis .
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Synthetic Flexibility : Thiazoles are versatile scaffolds for drug discovery, enabling structural modifications via substitution, condensation, and oxidation/reduction .
(Note: The analysis is extrapolated from structurally similar thiazole derivatives due to the absence of direct data on the queried compound.)
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Antifungal Properties
The compound is being investigated for its potential as an antimicrobial agent. Thiazole derivatives are known for their ability to inhibit the growth of bacteria and fungi. Studies have shown that compounds with thiazole rings can interfere with bacterial cell wall synthesis, leading to effective antimicrobial action.
Anticancer Research
Research is ongoing to explore the anticancer properties of [(2-Chloro-thiazol-5-ylmethyl)-isopropyl-amino]-acetic acid. Various derivatives have demonstrated selective cytotoxicity against cancer cell lines. For instance, compounds containing similar thiazole structures have shown promising results in inhibiting tumor growth in vitro and in vivo .
Neuroprotective Effects
Recent studies suggest that this compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The mechanism involves modulation of neuroinflammatory pathways, which are critical in conditions like Alzheimer's disease .
Biological Studies
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, including enzymes and receptors. For example, it may inhibit enzymes involved in the inflammatory response or microbial growth, leading to reduced inflammation or enhanced antimicrobial activity .
Structure-Activity Relationship (SAR) Studies
SAR studies have been crucial in optimizing the biological activity of thiazole derivatives. Variations in substituents on the thiazole ring can significantly affect the compound's potency against pathogens or cancer cells. For instance, modifications at specific positions have been linked to increased efficacy in anticancer activity .
Industrial Applications
Agrochemicals
The compound is utilized in the development of agrochemicals, where its antimicrobial properties can help protect crops from fungal infections. The thiazole moiety is particularly valuable for synthesizing fungicides that are effective against a broad spectrum of plant pathogens.
Dyes and Other Chemicals
In industrial chemistry, this compound serves as a building block for synthesizing dyes and other chemical intermediates. Its unique chemical structure allows it to participate in various chemical reactions, making it a versatile component in synthetic pathways.
Case Studies and Research Findings
- Anticancer Activity Evaluation :
- Neuroprotective Studies :
- Synthesis and Optimization :
Mechanism of Action
The mechanism of action of [(2-Chloro-thiazol-5-ylmethyl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The chloro group can enhance the compound’s binding affinity to its targets, while the isopropyl-amino group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Group Comparisons
The compound’s key structural motifs include:
- Chlorinated thiazole ring : Imparts electron-withdrawing effects and influences binding interactions.
- Isopropylamino-methyl group: Introduces steric bulk and lipophilicity.
- Acetic acid moiety : Enhances water solubility and enables salt formation.
Table 1: Comparison with Analogous Compounds
Biological Activity
[(2-Chloro-thiazol-5-ylmethyl)-isopropyl-amino]-acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its pharmacological significance. The thiazole moiety contributes to the compound's interaction with various biological targets, enhancing its potential as a therapeutic agent.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thiazole ring can interact with enzymes, inhibiting their activity and thus affecting metabolic pathways. For instance, it may inhibit enzymes involved in microbial growth, leading to antimicrobial effects.
- Receptor Modulation : The compound may also modulate receptor activity, influencing signaling pathways related to inflammation and cancer progression .
Biological Activities
The compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that thiazole derivatives possess significant antimicrobial properties against various pathogens, including bacteria and fungi. The minimum inhibitory concentrations (MICs) for some derivatives have been reported as low as 0.17 mg/mL against E. coli and other strains .
- Anticancer Activity : Research indicates that thiazole-containing compounds can inhibit the growth of cancer cell lines. For example, certain derivatives demonstrated IC50 values below 2 μM against multiple cancer cell lines, highlighting their potential as anticancer agents .
- Neuroprotective Effects : Some studies suggest that compounds within this class may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Studies : A study evaluated the antimicrobial activity of various thiazole derivatives, revealing strong activity against both gram-positive and gram-negative bacteria. The presence of specific substituents on the thiazole ring significantly influenced the potency of these compounds .
- Anticancer Mechanisms : In vitro assays demonstrated that certain thiazole derivatives induced apoptosis in cancer cells through the modulation of key regulatory proteins involved in cell cycle control and apoptosis pathways. The most active compounds showed IC50 values ranging from 1.57 to 3.48 μM against different cancer cell lines .
- Neuroprotective Potential : Research has indicated that some thiazole derivatives may protect neuronal cells from oxidative stress-induced damage, suggesting a role in neurodegenerative disease treatment .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for [(2-Chloro-thiazol-5-ylmethyl)-isopropyl-amino]-acetic acid?
- Methodology : Synthesis typically involves multi-step reactions, such as:
- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones under reflux in acetic acid .
- Step 2 : Introduction of the isopropyl-amino group via nucleophilic substitution, requiring inert conditions (e.g., nitrogen atmosphere) and polar aprotic solvents like DMF .
- Step 3 : Acetic acid moiety attachment through ester hydrolysis or direct coupling using carbodiimide-based coupling agents .
- Optimization : Reaction yields improve with temperature control (60–80°C) and catalysts like triethylamine. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR identify substitution patterns on the thiazole ring and confirm acetic acid integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, critical for structural validation .
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for chiral centers in the isopropyl-amino group .
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) .
Q. How does this compound behave under varying pH and temperature conditions?
- Methodology :
- Stability Studies : Incubate the compound in buffers (pH 2–10) at 25°C, 37°C, and 60°C. Monitor degradation via HPLC over 72 hours .
- Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points and phase transitions, while thermogravimetric analysis (TGA) assesses decomposition thresholds .
- Key Findings : The compound is stable in neutral pH but hydrolyzes in strongly acidic/basic conditions, releasing acetic acid derivatives .
Advanced Research Questions
Q. What mechanistic hypotheses explain the biological activity of this compound?
- Methodology :
- Molecular Docking : Simulate interactions with enzymes (e.g., cyclooxygenase-2) using AutoDock Vina; prioritize binding affinity (<7.0 kcal/mol) and hydrogen-bonding motifs .
- Kinetic Assays : Measure enzyme inhibition (e.g., IC) via fluorometric or colorimetric assays (e.g., NADH depletion in dehydrogenase inhibition) .
- Hypothesis : The chloro-thiazole group may act as a pharmacophore by interacting with hydrophobic enzyme pockets, while the acetic acid moiety modulates solubility and target affinity .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Methodology :
- Comparative Studies : Replicate assays under standardized conditions (e.g., cell line: HEK293, concentration: 10 µM) to isolate protocol-dependent variability .
- Meta-Analysis : Pool data from PubMed/Scopus entries (2015–2025) using PRISMA guidelines; apply statistical models (e.g., random-effects) to resolve discrepancies .
- Root Causes : Variability often arises from differences in cell permeability (logP = 1.8–2.5) or metabolite interference in in vivo models .
Q. What strategies improve the sensitivity of analytical methods for detecting this compound in complex matrices?
- Methodology :
- LC-MS/MS Optimization : Use electrospray ionization (ESI+) with multiple reaction monitoring (MRM); fragmentor voltage: 135 V, collision energy: 20 eV .
- Sample Preparation : Solid-phase extraction (SPE) with Oasis HLB cartridges; elution solvent: methanol/acetic acid (95:5) .
- Validation : Achieve limits of detection (LOD) <10 ng/mL via signal-to-noise (S/N) ≥3; validate precision (RSD <15%) and recovery (>80%) per ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
